4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride

描述

Systematic Nomenclature and Structural Identification

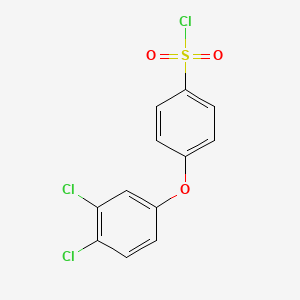

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural organization. According to chemical database records, this compound is officially designated as this compound, with the Chemical Abstracts Service registry number 501697-77-4. Alternative nomenclature systems recognize this compound under several synonymous designations, including 4-(3,4-dichlorophenoxy)phenylsulphonyl chloride and [4-(3,4-dichlorophenoxy)phenyl]sulfonyl chloride.

The molecular formula C₁₂H₇Cl₃O₃S accurately describes the atomic composition, indicating twelve carbon atoms, seven hydrogen atoms, three chlorine atoms, three oxygen atoms, and one sulfur atom. The molecular weight of 337.61 grams per mole reflects the substantial atomic mass contributed by the multiple chlorine substituents and the sulfur-containing functional group. The compound's structural complexity is further illustrated by its Molecular Data File number, MFCD01631867, which serves as a unique identifier in chemical databases worldwide.

Structural identification reveals a central benzene ring system substituted at the para position with a sulfonyl chloride group, while the meta and para positions of the phenoxy ring bear chlorine substituents. The International Chemical Identifier string InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H provides a standardized representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl offers an alternative linear representation of the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇Cl₃O₃S |

| Molecular Weight | 337.61 g/mol |

| Chemical Abstracts Service Number | 501697-77-4 |

| Molecular Data File Number | MFCD01631867 |

| Melting Point | 86-88°C |

| European Community Number | 675-635-5 |

Historical Context of Sulfonyl Chloride Derivatives in Organic Chemistry

The historical development of sulfonyl chloride chemistry traces back to the fundamental discoveries of sulfur-containing organic compounds in the nineteenth century, establishing the foundation for modern organosulfur synthetic methodology. Sulfonyl halides, characterized by the general formula RSO₂X where X represents a halogen atom, have played pivotal roles in organic synthesis due to their exceptional reactivity and versatility. The stability order of sulfonyl halides follows the sequence fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides maintaining dominant importance in synthetic applications.

The structural characteristics of sulfonyl halides feature tetrahedral sulfur centers bonded to two oxygen atoms, an organic radical, and a halide substituent. Representative examples such as methanesulfonyl chloride demonstrate typical bond distances with sulfur-oxygen bonds measuring approximately 142.4 picometers, sulfur-carbon bonds extending 176.3 picometers, and sulfur-chlorine bonds spanning 204.6 picometers. These geometric parameters influence the reactivity patterns and chemical behavior observed in sulfonyl chloride derivatives.

Traditional synthetic approaches for sulfonyl chloride preparation have relied primarily on the chlorination of sulfonic acids through dehydration reactions using highly oxidizing reagents including phosphorus oxychloride, sulfuryl chloride, and related derivatives. However, the low chemoselectivity and limited functional group compatibility of these reagents have restricted their widespread application in complex synthetic contexts. Recent advances have introduced innovative methodologies for sulfonyl chloride synthesis, including palladium-catalyzed chlorosulfonylation reactions and pyrylium salt-mediated transformations of primary sulfonamides.

The historical significance of sulfonamide-based pharmaceuticals, beginning with the collaborative efforts of Domagk, Mietzsch, and Klarer in 1932, established sulfonyl chlorides as essential intermediates in medicinal chemistry. The discovery of Prontosil as the flagship sulfonamide compound marked a turning point in medical history, demonstrating the therapeutic potential of sulfur-containing organic molecules. This historical precedent has continued to drive research interest in sulfonyl chloride derivatives, leading to the development of increasingly sophisticated synthetic methodologies and expanded applications in drug discovery programs.

Positional Isomerism in Dichlorophenoxy-Substituted Aromatic Sulfonates

Positional isomerism in dichlorophenoxy-substituted aromatic sulfonates represents a critical aspect of structural diversity within this chemical class, significantly influencing both synthetic accessibility and biological activity profiles. The dichlorophenoxy substitution pattern creates multiple possible isomeric arrangements, with this compound representing one specific regioisomeric form among several possible configurations. Alternative isomeric structures include 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride, which differs in the positioning of chlorine substituents on the phenoxy ring system.

Comparative analysis of isomeric dichlorophenoxy-substituted sulfonyl chlorides reveals distinct Chemical Abstracts Service registry numbers and molecular identifiers, despite sharing identical molecular formulas and weights. The 3,5-dichlorophenoxy isomer carries the registry number 501697-53-6, distinguishing it from the 3,4-dichlorophenoxy variant numbered 501697-77-4. Both compounds maintain the molecular formula C₁₂H₇Cl₃O₃S and molecular weight of 337.61 grams per mole, demonstrating the subtle yet significant differences arising from positional variation.

Structural differentiation between these isomers becomes apparent through detailed analysis of their International Chemical Identifier strings and Simplified Molecular Input Line Entry System representations. The 3,5-dichlorophenoxy isomer exhibits the identifier InChI=1S/C12H7Cl3O3S/c13-8-5-9(14)7-11(6-8)18-10-1-3-12(4-2-10)19(15,16)17/h1-7H, contrasting with the corresponding notation for the 3,4-dichlorophenoxy variant. These differences reflect the distinct connectivity patterns and electronic environments created by alternative chlorine positioning.

| Isomer | Chemical Abstracts Service Number | International Chemical Identifier Key | Melting Point |

|---|---|---|---|

| 3,4-Dichlorophenoxy | 501697-77-4 | WSEZTLINFKIBOX-UHFFFAOYSA-N | 86-88°C |

| 3,5-Dichlorophenoxy | 501697-53-6 | ZHZQQEVNPGGWMJ-UHFFFAOYSA-N | Not reported |

The electronic effects of chlorine substitution patterns significantly influence the reactivity and chemical behavior of these isomeric compounds. The 3,4-dichlorophenoxy configuration creates a specific electronic environment due to the adjacent positioning of electron-withdrawing chlorine atoms, potentially affecting the nucleophilic substitution reactions and other chemical transformations characteristic of sulfonyl chlorides. Conversely, the 3,5-dichlorophenoxy arrangement establishes different electronic distributions and steric environments that may alter reaction kinetics and product selectivity in synthetic applications.

属性

IUPAC Name |

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZTLINFKIBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395148 | |

| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501697-77-4 | |

| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501697-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride typically involves the reaction of 3,4-dichlorophenol with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with an amine would yield a sulfonamide .

科学研究应用

Synthesis of Pharmaceutical Compounds

Key Intermediate in Drug Development:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and antibacterial agents. The sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups necessary for drug activity.

Case Study:

Research has demonstrated that derivatives of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride exhibit promising antibacterial properties. For instance, modifications to the sulfonamide structure have led to compounds with enhanced efficacy against resistant bacterial strains .

Agricultural Chemicals

Herbicides and Pesticides:

The compound is extensively utilized in formulating herbicides and pesticides. Its efficacy in controlling weeds while minimizing environmental impact makes it a valuable asset in agrochemical formulations.

Research Findings:

A study evaluated the herbicidal activity of synthesized compounds related to this compound. The results indicated that these compounds exhibited growth inhibition in dicotyledonous plants similar to that of established herbicides like 2,4-D. The inhibition phenotype included symptoms such as chlorosis and disrupted root elongation, showcasing its potential as a herbicide .

Polymer Chemistry

Enhancing Material Properties:

In polymer chemistry, this compound is employed to create specialty polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.

Application Example:

Research indicates that polymers synthesized using this compound show improved performance in high-temperature applications, making them suitable for use in automotive and aerospace industries .

Research and Development

Organic Synthesis Reagent:

This compound is a valuable reagent in organic synthesis, aiding researchers in developing new chemical entities. Its ability to participate in various chemical reactions makes it an essential tool in synthetic organic chemistry.

Insights from Studies:

Numerous studies have utilized this compound to explore novel reaction pathways and mechanisms, contributing significantly to advancements in organic synthesis methodologies .

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, this compound is employed in methods for detecting and quantifying other substances. Its role in quality control across various industries underscores its importance.

Analytical Techniques:

Techniques such as chromatography and mass spectrometry often utilize derivatives of this compound for calibration standards or as reagents to enhance detection sensitivity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and antibacterial drugs | Enhances drug efficacy against resistant strains |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Effective weed control with minimal environmental impact |

| Polymer Chemistry | Creation of specialty polymers | Improved thermal stability and chemical resistance |

| Research & Development | Reagent for organic synthesis | Facilitates development of new chemical entities |

| Analytical Chemistry | Detection and quantification methods | Essential for quality control across industries |

作用机制

The mechanism of action of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

相似化合物的比较

Positional Isomers

- 4-(3,5-Dichlorophenoxy)benzenesulfonyl Chloride: This positional isomer differs in the chlorine substitution pattern (3,5- vs. 3,4-dichlorophenoxy).

- 3-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride: The sulfonyl chloride group is meta to the phenoxy substituent, which may influence electronic effects and regioselectivity in subsequent reactions .

Substituent Variations

- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride: Replacing the dichlorophenoxy group with a methylpyrazole substituent introduces nitrogen-based heterocyclic character, broadening utility in coordination chemistry and bioactive molecule synthesis. This compound has a reported melting point of 76.5–78.5°C and is commercially available at 97% purity .

- 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride : The oxazole ring enhances electron-withdrawing properties, making this compound a preferred reagent in heterocyclic drug development .

Physical and Chemical Properties

*Calculated based on molecular formula. †Estimated from fluorinated chain length.

生物活性

4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride, also known by its CAS number 501697-77-4, is a sulfonyl chloride compound with potential applications in various fields, including pharmaceuticals and agrochemicals. The compound's structure features a dichlorophenoxy group attached to a benzenesulfonyl moiety, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data.

Chemical Structure and Properties

- Molecular Formula : C12H7Cl3O3S

- Molecular Weight : 325.6 g/mol

- Chemical Structure : The compound consists of a benzene ring substituted with a sulfonyl chloride group and a dichlorophenoxy group.

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, similar compounds have shown various biological effects:

- Antimicrobial Activity : Compounds with sulfonyl groups often exhibit antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis.

- Herbicidal Properties : Similar chlorinated phenoxy compounds are known for their herbicidal activity. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used as an herbicide due to its ability to mimic plant hormones and disrupt normal growth processes.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various sulfonamide derivatives found that compounds structurally related to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Herbicidal Evaluation

Research on herbicidal compounds similar in structure to this compound has shown promising results:

- Table 1: Herbicidal Activity Comparison

| Compound Name | IC50 (µM) | Mode of Action |

|---|---|---|

| 2,4-D | 6.06 | Auxin mimicry |

| This compound | TBD | TBD |

| Glyphosate | 12.5 | Inhibition of EPSPS enzyme |

The IC50 value for the herbicidal activity of 2,4-D indicates its potency as a growth regulator in plants. Further studies are needed to determine the specific IC50 for this compound.

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes critical for biosynthetic pathways in microorganisms.

- Disruption of Cell Membrane Integrity : Some studies suggest that chlorinated phenoxy compounds can disrupt bacterial cell membranes, leading to cell lysis.

常见问题

Q. What are the optimal synthetic routes for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, and how can intermediates be purified effectively?

The compound is typically synthesized via sulfonation and chlorination. A common approach involves reacting 4-(3,4-dichlorophenoxy)benzenesulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Key steps include:

- Sulfonation : Introduce the sulfonic acid group using concentrated H₂SO₄ or fuming sulfuric acid.

- Chlorination : Convert the sulfonic acid to sulfonyl chloride using excess PCl₅ in refluxing dichloromethane.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes by-products like unreacted starting materials or hydrolysis products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

A combination of methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenoxy group integration, sulfonyl chloride resonance).

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- X-ray Crystallography (if crystalline): Resolve molecular conformation and bond angles, as demonstrated in structurally related sulfonates .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (sulfonyl chlorides are respiratory irritants).

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.

- Waste Disposal : Neutralize with cold sodium bicarbonate solution before disposal as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitution reactions?

The electron-withdrawing 3,4-dichlorophenoxy group enhances electrophilicity at the sulfur center, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-halogenated analogs. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-hydrolysis. For example:

- Amine Reactions : Conduct in dry THF at 0–5°C to minimize competing hydrolysis.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify competing pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow crystallization.

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C.

- Co-Crystallization : Introduce co-formers (e.g., pyridine derivatives) to stabilize crystal packing. Structural studies of analogous compounds (e.g., 4-allyl-2-methoxyphenyl sulfonates) reveal halogen bonding interactions that guide lattice formation .

Q. How can contradictory data on hydrolysis rates in aqueous vs. organic media be resolved?

Hydrolysis kinetics depend on solvent polarity and pH. For example:

- Aqueous Media : Rapid hydrolysis occurs at neutral/basic pH due to water nucleophilicity.

- Organic Media : Hydrolysis is slower but can be catalyzed by trace moisture. Use Karl Fischer titration to quantify residual water in solvents like DMF or acetonitrile. Conflicting literature data often arise from unaccounted moisture levels; rigorous drying (molecular sieves, distillation) is critical .

Q. What are the best practices for stabilizing reactive intermediates during multi-step synthesis?

- Low-Temperature Quenching : Trap intermediates at –78°C (dry ice/acetone bath) after reactions.

- In Situ Derivatization : Convert unstable sulfonyl chlorides to sulfonamides or esters immediately.

- Spectroscopic Monitoring : Use real-time ¹⁹F NMR (if fluorinated analogs are used) or Raman spectroscopy to track intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。